4-Fluorobenzothiohydrazide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorobenzothiohydrazide hydrochloride is an organic compound that features a fluorine atom attached to a benzene ring, along with a thiohydrazide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzothiohydrazide hydrochloride typically involves the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluorobenzothiohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiohydrazide group to thiols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzothiohydrazides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Fluorobenzothiohydrazide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as perovskite solar cells.
Wirkmechanismus
The mechanism of action of 4-Fluorobenzothiohydrazide hydrochloride involves its interaction with specific molecular targets. The thiohydrazide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The fluorine atom enhances the compound’s stability and reactivity, allowing it to effectively interact with its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorobenzoic acid: Similar structure but lacks the thiohydrazide group.
4-Chlorobenzothiohydrazide: Similar structure but with a chlorine atom instead of fluorine.
4-Methoxybenzothiohydrazide: Similar structure but with a methoxy group instead of fluorine.
Uniqueness
4-Fluorobenzothiohydrazide hydrochloride is unique due to the presence of both the fluorine atom and the thiohydrazide group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
863296-75-7 |
---|---|
Molekularformel |
C7H8ClFN2S |
Molekulargewicht |
206.67 g/mol |
IUPAC-Name |
4-fluorobenzenecarbothiohydrazide;hydrochloride |
InChI |
InChI=1S/C7H7FN2S.ClH/c8-6-3-1-5(2-4-6)7(11)10-9;/h1-4H,9H2,(H,10,11);1H |
InChI-Schlüssel |
QVPNDOGOITUVNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=S)NN)F.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.